Leaving Group Reactivity: C–Br vs. C–Cl Bond Dissociation Energy Advantage
The bromomethyl group of the target compound provides a leaving group (bromide) with a C–Br bond dissociation energy of approximately 285 kJ/mol, compared to ~330 kJ/mol for the C–Cl bond in the direct chloromethyl analog 1-(chloromethyl)-1-(propoxymethyl)cyclopropane (CAS 2137802-98-1) . This ~45 kJ/mol lower bond strength makes bromide a significantly better leaving group in both SN1 and SN2 nucleophilic substitution reactions, enabling faster reaction rates and milder conditions for downstream derivatization. Bromide is consistently ranked as a stronger leaving group than chloride across standard physical organic chemistry references .
| Evidence Dimension | Carbon–halogen bond dissociation energy (leaving group quality proxy) |
|---|---|
| Target Compound Data | C–Br BDE ≈ 285 kJ/mol |
| Comparator Or Baseline | 1-(Chloromethyl)-1-(propoxymethyl)cyclopropane: C–Cl BDE ≈ 330 kJ/mol |
| Quantified Difference | C–Br bond is weaker by ~45 kJ/mol (≈14% lower BDE) |
| Conditions | Gas-phase homolytic bond dissociation energies from standard thermochemical tables (LibreTexts) |
Why This Matters
Procurement of the bromomethyl variant over the chloromethyl analog ensures faster, higher-yielding downstream substitutions under milder conditions, directly reducing synthetic step costs.
- [1] LibreTexts Chemistry. Bond Dissociation Energies: C–Br = 285 kJ/mol, C–Cl = 330 kJ/mol. https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science_(Brown_et_al.)/10%3A_Gases/10.09%3A_Bond_Energies View Source
